

# Technical Profile: Biological Potential of 2-(2-Chloro-4-nitrophenoxy)acetamide

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## Compound of Interest

**Compound Name:** 2-(2-Chloro-4-nitrophenoxy)acetamide

**CAS No.:** 804505-18-8

**Cat. No.:** B1352196

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## Executive Summary

**2-(2-Chloro-4-nitrophenoxy)acetamide** (CAS: 804505-18-8) represents a high-value pharmacophore scaffold in medicinal chemistry and agrochemical research. Structurally characterized by a phenoxyacetamide core substituted with electron-withdrawing nitro and chloro groups, this compound sits at the intersection of antimicrobial, anti-inflammatory, and herbicidal chemical spaces.

This technical guide analyzes the compound's Structure-Activity Relationships (SAR), detailing its potential as a lead candidate for antitubercular agents and COX-2 inhibitors, while providing validated protocols for its synthesis and biological evaluation.

## Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The compound functions as a lipophilic, non-ionizable hydrogen bond donor/acceptor. Its efficacy is driven by the 2-chloro substituent (increasing metabolic stability and lipophilicity) and

the 4-nitro group (facilitating bioreductive mechanisms).

### Table 1: Physicochemical Specifications

Property	Value	Relevance
IUPAC Name	2-(2-Chloro-4-nitrophenoxy)acetamide	Official Designation
CAS Number	804505-18-8	Registry ID
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>4</sub>	Stoichiometry
Molecular Weight	230.60 g/mol	Fragment-based drug discovery (FBDD) compliant
LogP (Predicted)	~1.2 - 1.5	Optimal for membrane permeability (Rule of 5 compliant)
H-Bond Donors	1 (Amide NH <sub>2</sub> )	Receptor binding (e.g., Serine proteases)
H-Bond Acceptors	4 (Nitro O, Amide O, Ether O)	Chelating potential & enzyme pocket fit
Rotatable Bonds	3	Conformational flexibility for induced fit

## Structure-Activity Relationship (SAR) Analysis

The biological activity of **2-(2-Chloro-4-nitrophenoxy)acetamide** is not singular; it is a "privileged structure" capable of interacting with multiple biological targets depending on the biological context.

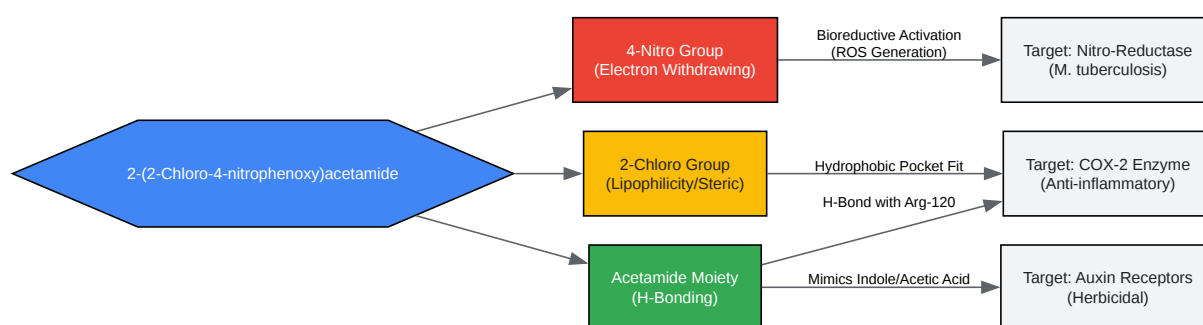
## Pharmacophore Mapping

The molecule can be dissected into three functional zones:

- **Zone A (4-Nitro Group):** Acts as a "warhead" for nitro-reductase enzymes found in bacteria (e.g., *M. tuberculosis*), leading to the generation of reactive nitrogen species (RNS) that damage bacterial DNA.

- Zone B (2-Chloro Substituent): Provides steric bulk that prevents rapid degradation by ring-opening enzymes and increases lipophilicity, aiding cell wall penetration.
- Zone C (Acetamide Linker): Mimics the peptide bond, allowing the molecule to act as a competitive inhibitor for proteases or synthases.

## Diagram 1: Pharmacophore & Mechanism Logic



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Caption: Functional decomposition of the molecule showing how specific structural motifs map to distinct biological targets.[1]

## Predicted Biological Activities[1][2][3][4][9][10][11] Antimicrobial & Antitubercular Potential

Based on analogous compounds like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, the 4-nitro-phenoxy scaffold is a proven lead for Mycobacterium tuberculosis inhibition.

- Mechanism: The nitro group undergoes enzymatic reduction within the bacteria, forming hydroxylamine intermediates that inhibit mycolic acid synthesis or damage DNA.
- Relevance: The 2-chloro substituent enhances stability compared to unsubstituted analogs, potentially lowering the Minimum Inhibitory Concentration (MIC).

## Anti-inflammatory (COX-2 Inhibition)

Phenoxyacetamide derivatives have shown selectivity for Cyclooxygenase-2 (COX-2).

- Mechanism: The acetamide group forms hydrogen bonds with Arg-120 and Tyr-355 in the COX-2 active site, while the chlorophenyl ring slots into the hydrophobic channel.
- Utility: Potential non-steroidal anti-inflammatory drug (NSAID) candidate with reduced gastric side effects compared to acidic NSAIDs.

## Herbicidal Activity

Structurally similar to 2,4-D (2,4-Dichlorophenoxyacetic acid), this amide derivative acts as an auxin mimic.

- Mechanism: It induces uncontrolled growth in broadleaf weeds by overstimulating auxin signaling pathways. The amide functionality often acts as a "pro-herbicide," hydrolyzed in the plant/soil to the active acid form.

## Experimental Protocols

### Synthesis Workflow (Williamson Ether Synthesis)

Objective: Synthesize high-purity **2-(2-Chloro-4-nitrophenoxy)acetamide** for biological assay.

Reagents:

- 2-Chloro-4-nitrophenol (1.0 eq)
- 2-Chloroacetamide (1.2 eq)
- Potassium Carbonate ( $K_2CO_3$ , anhydrous, 2.0 eq)
- Potassium Iodide (KI, catalytic amount, 0.1 eq)
- Solvent: Acetone or DMF (Dry)

Protocol:

- Activation: Dissolve 2-Chloro-4-nitrophenol in dry acetone/DMF in a round-bottom flask. Add  $K_2CO_3$  and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Alkylation: Add 2-Chloroacetamide and catalytic KI.
- Reflux: Heat the mixture to reflux (56°C for acetone, 80°C for DMF) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
- Work-up:
  - If Acetone: Evaporate solvent, pour residue into ice-cold water.
  - If DMF: Pour reaction mixture directly into crushed ice with vigorous stirring.
- Isolation: Filter the resulting precipitate. Wash with cold water (3x) to remove inorganic salts.
- Purification: Recrystallize from Ethanol/Water (1:1) to yield pale yellow crystals.[2]

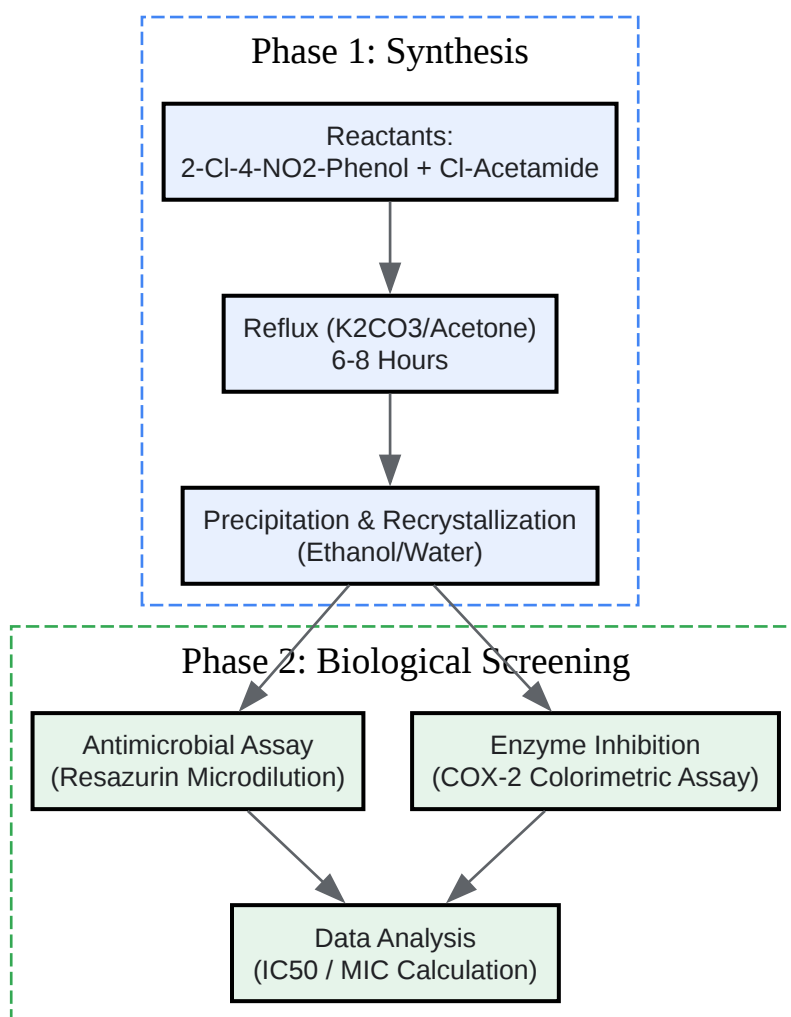
## Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against *S. aureus* or *M. smegmatis* (surrogate for TB).

Method: Broth Microdilution (CLSI Standards).

- Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL.
- Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512  $\mu\text{g/mL}$  to 0.5  $\mu\text{g/mL}$ ). Ensure final DMSO concentration is <1%.
- Inoculation: Add bacterial suspension adjusted to  $5 \times 10^5$  CFU/mL.
- Incubation: Incubate at 37°C for 18–24 hours.
- Readout: MIC is the lowest concentration showing no visible growth (turbidity). Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

## Diagram 2: Experimental Workflow



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Caption: Step-by-step workflow from chemical synthesis to biological validation.

## Safety & Handling

- Hazard Class: Irritant (Skin/Eye), Potential Mutagen (due to nitro group).
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis.
- Storage: Store at -20°C, desiccated. Stable for 12 months.

## References

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- Sigma-Aldrich. (2024). Product Detail: **2-(2-CHLORO-4-NITROPHENOXY)ACETAMIDE**. [3] [4][5][6] [Link](#)

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